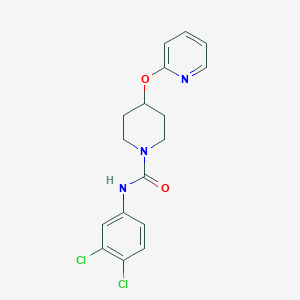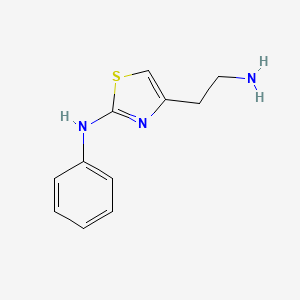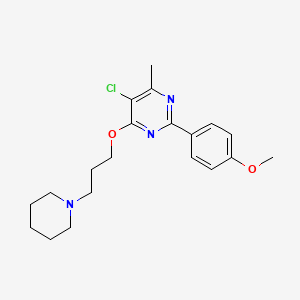![molecular formula C22H17BrN6O2S B2452864 N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1224007-34-4](/img/no-structure.png)
N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a methoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar pyrazolo fused heterocycles has been achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method could potentially be applicable for the synthesis of the requested compound .Aplicaciones Científicas De Investigación
Chemical Modification and Pharmacological Potential
Compounds involving pyrazole and 1,2,4-triazole fragments, similar to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have significant pharmacological potential due to their chemical modification possibilities. The integration of 1,2,4-triazole and pyrazole fragments in a single molecule increases the likelihood of interaction with various biological targets. These derivatives show promise in the synthesis of new substances with potential biological activities, including antifungal properties as indicated by molecular docking studies with enzymes like 14-α-demethylase lanosterol (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown antimicrobial activity. This suggests that compounds with a similar structure to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide could be useful in the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Anticancer Properties
Derivatives of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin with modifications, like the replacement of the acetamide group with alkylurea, have shown significant anticancer effects. These compounds retain antiproliferative activity and exhibit reduced toxicity, suggesting their potential as effective anticancer agents (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Phosphodiesterase Inhibition
Compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin structures have been studied as inhibitors of human eosinophil phosphodiesterase. This suggests their potential therapeutic application in diseases associated with eosinophil activity (Duplantier, Bachert, Cheng, Cohan, Jenkinson, Kraus, Mckechney, Pillar, & Watson, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-bromophenylamine", "4-methoxyphenylhydrazine", "2-bromoacetyl bromide", "sodium hydride", "copper(I) iodide", "triethylamine", "acetonitrile", "dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-methoxyphenylhydrazine is reacted with 2-bromoacetyl bromide in the presence of triethylamine and acetonitrile to form 4-methoxyphenylhydrazonoacetyl bromide. This intermediate is then reacted with copper(I) iodide and sodium hydride in dimethylformamide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with ethyl chloroacetate in the presence of potassium carbonate and acetonitrile to form 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Synthesis of N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is reacted with 4-bromophenylamine in the presence of triethylamine and ethanol to form N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
Número CAS |
1224007-34-4 |
Nombre del producto |
N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Fórmula molecular |
C22H17BrN6O2S |
Peso molecular |
509.38 |
Nombre IUPAC |
N-(4-bromophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |
Clave InChI |
PVPIWQPSWWWICO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)
![1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2452783.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)



